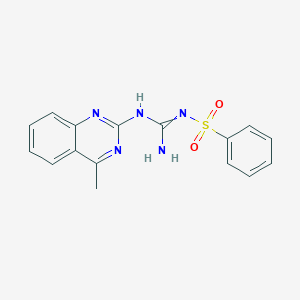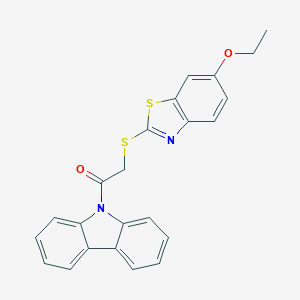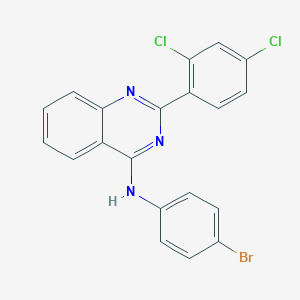![molecular formula C17H25N5OS B430158 N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine CAS No. 371221-03-3](/img/structure/B430158.png)
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine is a chemical compound that belongs to the class of aromatic ethers. It has a molecular formula of C17H25N5OS and a molecular weight of 347.48 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with various functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine involves multiple steps, starting with the preparation of the triazine core. The synthetic route typically includes the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the ethyl, propan-2-yl, and other functional groups.
Thioether Formation:
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Scientific Research Applications
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine can be compared with other similar compounds, such as:
N4-ethyl-6-[2-(4-chlorophenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
N4-ethyl-6-[2-(4-methoxyphenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
N4-ethyl-6-[2-(4-nitrophenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine:
These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.
Properties
CAS No. |
371221-03-3 |
|---|---|
Molecular Formula |
C17H25N5OS |
Molecular Weight |
347.5g/mol |
IUPAC Name |
4-N-ethyl-6-[2-(4-methylphenoxy)ethylsulfanyl]-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H25N5OS/c1-5-18-15-20-16(19-12(2)3)22-17(21-15)24-11-10-23-14-8-6-13(4)7-9-14/h6-9,12H,5,10-11H2,1-4H3,(H2,18,19,20,21,22) |
InChI Key |
NZQDIZLTOXEKBJ-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)C)NC(C)C |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)C)NC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]butanamide](/img/structure/B430076.png)

![N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]butanamide](/img/structure/B430080.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide](/img/structure/B430081.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethylanilino)methylidene]acetamide](/img/structure/B430082.png)
![2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B430083.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide](/img/structure/B430084.png)
![N-[(2-chloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B430085.png)
![N-[(4-chloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B430092.png)
![Methyl 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B430093.png)
![7-tert-butyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430095.png)


